1-{[5-(3-Fluorophenyl)thiophen-2-yl]methyl}-4-(prop-2-yn-1-yl)piperazine
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Overview
Description
1-{[5-(3-Fluorophenyl)thiophen-2-yl]methyl}-4-(prop-2-yn-1-yl)piperazine (abbreviated as FPTP) is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. FPTP is a piperazine derivative that has been synthesized using a specific method, and its mechanism of action and biochemical and physiological effects have been studied extensively. In
Mechanism of Action
The mechanism of action of 1-{[5-(3-Fluorophenyl)thiophen-2-yl]methyl}-4-(prop-2-yn-1-yl)piperazine is not fully understood, but it is believed to involve the modulation of neurotransmitter systems such as the serotonin and dopamine systems. 1-{[5-(3-Fluorophenyl)thiophen-2-yl]methyl}-4-(prop-2-yn-1-yl)piperazine has been shown to act as a partial agonist at the serotonin 5-HT1A receptor and as an antagonist at the dopamine D3 receptor. 1-{[5-(3-Fluorophenyl)thiophen-2-yl]methyl}-4-(prop-2-yn-1-yl)piperazine may also have effects on other neurotransmitter systems such as the noradrenaline and GABA systems.
Biochemical and Physiological Effects:
1-{[5-(3-Fluorophenyl)thiophen-2-yl]methyl}-4-(prop-2-yn-1-yl)piperazine has been shown to have anxiolytic and antidepressant-like effects in animal models. 1-{[5-(3-Fluorophenyl)thiophen-2-yl]methyl}-4-(prop-2-yn-1-yl)piperazine has also been shown to increase the release of certain neurotransmitters such as serotonin and dopamine in certain brain regions. 1-{[5-(3-Fluorophenyl)thiophen-2-yl]methyl}-4-(prop-2-yn-1-yl)piperazine may also have effects on other physiological systems such as the cardiovascular and immune systems.
Advantages and Limitations for Lab Experiments
One advantage of using 1-{[5-(3-Fluorophenyl)thiophen-2-yl]methyl}-4-(prop-2-yn-1-yl)piperazine in lab experiments is its high affinity and selectivity for certain receptors. This allows for more specific and targeted studies of the effects of 1-{[5-(3-Fluorophenyl)thiophen-2-yl]methyl}-4-(prop-2-yn-1-yl)piperazine on these receptors. However, one limitation of using 1-{[5-(3-Fluorophenyl)thiophen-2-yl]methyl}-4-(prop-2-yn-1-yl)piperazine is its potential toxicity and side effects, which may limit its use in certain experiments.
Future Directions
There are several future directions for the study of 1-{[5-(3-Fluorophenyl)thiophen-2-yl]methyl}-4-(prop-2-yn-1-yl)piperazine. One direction is the further exploration of its potential applications in the development of new drugs for the treatment of anxiety and depression. Another direction is the study of its effects on other neurotransmitter systems and physiological systems. Additionally, the development of new synthesis methods and analogs of 1-{[5-(3-Fluorophenyl)thiophen-2-yl]methyl}-4-(prop-2-yn-1-yl)piperazine may lead to the discovery of new compounds with even greater affinity and selectivity for certain receptors.
Synthesis Methods
The synthesis of 1-{[5-(3-Fluorophenyl)thiophen-2-yl]methyl}-4-(prop-2-yn-1-yl)piperazine involves the reaction of 5-(3-Fluorophenyl)thiophene-2-carboxylic acid with 1-(prop-2-yn-1-yl)piperazine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is carried out under an inert atmosphere and at a specific temperature and time. The resulting product is then purified using various techniques such as column chromatography, recrystallization, and HPLC.
Scientific Research Applications
1-{[5-(3-Fluorophenyl)thiophen-2-yl]methyl}-4-(prop-2-yn-1-yl)piperazine has been studied extensively for its potential applications in various fields such as pharmacology, neuroscience, and medicinal chemistry. 1-{[5-(3-Fluorophenyl)thiophen-2-yl]methyl}-4-(prop-2-yn-1-yl)piperazine has been shown to have high affinity and selectivity for certain receptors such as the serotonin 5-HT1A receptor and the dopamine D3 receptor. 1-{[5-(3-Fluorophenyl)thiophen-2-yl]methyl}-4-(prop-2-yn-1-yl)piperazine has also been shown to have anxiolytic and antidepressant-like effects in animal models. 1-{[5-(3-Fluorophenyl)thiophen-2-yl]methyl}-4-(prop-2-yn-1-yl)piperazine has potential applications in the development of new drugs for the treatment of anxiety and depression.
properties
IUPAC Name |
1-[[5-(3-fluorophenyl)thiophen-2-yl]methyl]-4-prop-2-ynylpiperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2S/c1-2-8-20-9-11-21(12-10-20)14-17-6-7-18(22-17)15-4-3-5-16(19)13-15/h1,3-7,13H,8-12,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTUCNSFAVJXQOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1CCN(CC1)CC2=CC=C(S2)C3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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